N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
Description
N-([2,3'-Bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a bipyridinylmethyl group linked to a substituted benzene ring.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-13-16(19)5-2-6-18(13)25(23,24)22-11-14-7-8-17(21-10-14)15-4-3-9-20-12-15/h2-10,12,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYUDENTURKDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C18H16ClN3O2S and a molecular weight of 373.86 g/mol, is characterized by its unique structural features which contribute to its pharmacological properties.
Structure and Properties
The compound's structure includes a bipyridine moiety, which is known for enhancing biological activity through interactions with various biological targets. The presence of the chloro and methyl groups on the benzene ring further modifies its reactivity and solubility, potentially influencing its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2S |
| Molecular Weight | 373.86 g/mol |
| IUPAC Name | 3-chloro-2-methyl-N-[(6-pyridin-3-yl)pyridin-3-yl)methyl]benzenesulfonamide |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including those structurally related to this compound. For instance, compounds with similar sulfonamide structures have demonstrated cytotoxic activity against various human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values often below 100 μM .
In vitro assays have shown that these compounds can induce apoptosis in cancer cells. For example, specific analogs have been reported to increase caspase activity and alter mitochondrial membrane potential, leading to programmed cell death . The structure-activity relationship (SAR) studies suggest that modifications to the bipyridine moiety can significantly enhance anticancer activity.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : By activating apoptotic pathways, it leads to an increase in apoptotic cells in treated populations.
- Metabolic Stability : Studies indicate that certain structural modifications can enhance metabolic stability in human liver microsomes, potentially leading to prolonged therapeutic effects .
Case Studies
Several case studies have explored the biological effects of sulfonamide derivatives:
- Study on Anticancer Activity : A study evaluated various sulfonamide derivatives against HCT-116 and HeLa cell lines. The most active compound showed an IC50 value of approximately 36 μM against HCT-116 cells, indicating significant anticancer potential .
- Apoptosis Induction : In another investigation, compounds similar to this compound were tested for their ability to induce apoptosis in MCF-7 cells. Results showed that these compounds significantly increased the number of apoptotic cells compared to controls .
Comparison with Similar Compounds
Table 1: Substituent Effects on Sulfonamide Derivatives
Key Observations :
- Methoxy vs. Methyl : Methoxy (OCH3) groups improve solubility via hydrogen bonding, whereas methyl (CH3) substituents increase lipophilicity, favoring membrane permeability .
Backbone Modifications: Bipyridinyl vs. Other Aromatic Systems
Table 2: Backbone Diversity in Sulfonamide Derivatives
Key Observations :
- The bipyridinyl system in the target compound offers dual nitrogen coordination sites , making it a candidate for metal-binding applications or allosteric modulation in enzyme inhibitors.
- Simpler pyridine backbones (e.g., 878697-48-4) reduce synthetic complexity but sacrifice multifunctionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
